molecular formula C22H23NO4 B564483 Keto Tamibarotene CAS No. 162661-91-8

Keto Tamibarotene

Cat. No.: B564483
CAS No.: 162661-91-8
M. Wt: 365.429
InChI Key: HKWXTAAIQIWIKN-UHFFFAOYSA-N
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Description

Keto Tamibarotene, also known as 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid, is a synthetic retinoid. It is primarily used for its potential antineoplastic activity, particularly in the treatment of acute promyelocytic leukemia (APL). This compound is designed to overcome resistance to all-trans retinoic acid (ATRA) and is known for its high specificity and potency as a retinoic acid receptor (RAR) agonist .

Preparation Methods

The preparation of Keto Tamibarotene involves several synthetic steps:

    Synthesis of the Dichloro Derivative: The diol precursor is reacted with hydrogen chloride to form the corresponding dichloro derivative.

    Friedel–Crafts Alkylation: The dichloro derivative undergoes Friedel–Crafts alkylation with acetanilide in the presence of aluminum chloride to form a tetralin intermediate.

    Hydrolysis: Basic hydrolysis of the tetralin intermediate yields the primary amine.

    Acylation: The primary amine is acylated with the half acid chloride half ester from terephthalic acid to form the amide.

    Final Hydrolysis: Basic hydrolysis of the ester group results in the formation of this compound.

Chemical Reactions Analysis

Keto Tamibarotene undergoes various chemical reactions, including:

Scientific Research Applications

Keto Tamibarotene has a wide range of scientific research applications:

Mechanism of Action

Keto Tamibarotene exerts its effects by acting as a specific agonist for retinoic acid receptor alpha and beta. It binds to these receptors, leading to the activation of retinoid-responsive genes that regulate cell differentiation and proliferation. This mechanism is particularly effective in inducing differentiation of promyelocytic leukemia cells, thereby reducing the proliferation of malignant cells .

Comparison with Similar Compounds

Keto Tamibarotene is compared with other retinoids such as:

This compound stands out due to its high specificity for retinoic acid receptor alpha and beta, making it a potent and targeted therapeutic agent in the treatment of acute promyelocytic leukemia .

Properties

IUPAC Name

4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWXTAAIQIWIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652619
Record name 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162661-91-8
Record name 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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